1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that combines the structural features of imidazole, pyrazole, and thiophene. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings in its structure provides it with unique chemical and biological properties.
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-propan-2-yl-6-thiophen-3-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H13N3S/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3 |
InChI Key |
MVAKJIZVMWDYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-thiophenylhydrazine with 1-isopropyl-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The presence of multiple heteroatoms in its structure allows for diverse interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole: Shares the thiophene and pyrazole rings but lacks the imidazole moiety.
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole: Similar structure but without the imidazole ring.
6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the isopropyl group.
Uniqueness
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the combination of imidazole, pyrazole, and thiophene rings in its structure. This unique arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
1-Isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring fused with an imidazo[1,2-b]pyrazole moiety, which is known for diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.
The synthesis of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiophene Ring : Synthesized through cyclization of 1,4-diketones with sulfur sources under acidic conditions.
- Construction of the Imidazo[1,2-b]pyrazole Moiety : This involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds followed by cyclization.
- Final Assembly : The imidazo[1,2-b]pyrazole intermediate is linked to an isopropyl group through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties for derivatives of imidazo[1,2-b]pyrazole compounds. In particular:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : These compounds may disrupt bacterial cell membranes leading to cell lysis and death .
Anticancer Activity
The potential anticancer effects of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole have been explored in various cancer cell lines:
- Cell Lines Tested : The compound has shown cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), with studies indicating a synergistic effect when combined with doxorubicin .
- Targeted Mechanisms : The compound may inhibit key pathways involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR signaling pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- Inhibition Studies : Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
- Potential Applications : These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases.
Data Summary
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-b]pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of derivatives were tested against clinical isolates showing promising results in inhibiting biofilm formation.
- Combination Therapy in Cancer Treatment : Investigations into combining this compound with existing chemotherapeutics revealed enhanced cytotoxicity in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
